
3-Benzoyl-1-tosylpyrrole
Overview
Description
3-Benzoyl-1-tosylpyrrole is a chemical compound with the molecular formula C18H15NO3S . It has a molecular weight of 325.38200 .
Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1-tosylpyrrole consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-Benzoyl-1-tosylpyrrole has a density of 1.23 g/cm3, a boiling point of 517.9ºC at 760 mmHg, and a melting point of 94-96ºC . It also has a flash point of 267ºC .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Benzoyl-1-tosylpyrrole, focusing on its unique applications:
Proteomics Research
3-Benzoyl-1-tosylpyrrole: is available for purchase as a specialty product for proteomics research applications . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used in various assays and experiments related to protein analysis and characterization.
Inhibition of Lipid Peroxidation
Studies have shown that benzoylpyrrole derivatives, including 3-Benzoyl-1-tosylpyrrole , exhibit in vitro effects on active oxygen species. They have been reported to inhibit lipid peroxidation, which is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This property makes it valuable for research into oxidative stress and related disorders.
Hydroxyl Radical Scavenging
Additionally, 3-Benzoyl-1-tosylpyrrole acts as a hydroxyl radical scavenger. Hydroxyl radicals are highly reactive species that can cause extensive damage to cells and tissues. By scavenging these radicals, this compound could be useful in studying oxidative damage and aging, as well as developing therapeutic strategies against diseases caused by oxidative stress.
Safety and Hazards
3-Benzoyl-1-tosylpyrrole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSTJINSJFSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378295 | |
| Record name | 3-Benzoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-tosylpyrrole | |
CAS RN |
139261-90-8 | |
| Record name | 3-Benzoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 3-Benzoyl-1-tosylpyrrole?
A1: 3-Benzoyl-1-tosylpyrrole crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a=13.5365 Å, b=10.1835 Å, c=12.5382 Å, and β=111.609°. The asymmetric unit contains one molecule (Z=4). []
Q2: What is the spatial arrangement of atoms in 3-Benzoyl-1-tosylpyrrole?
A2: The nitrogen atom of the pyrrole ring adopts a near-planar configuration, deviating only 0.014 Å from the plane defined by the three atoms directly bonded to it. The pyrrole and benzoyl rings are not coplanar, forming a dihedral angle of 51.63°. Additionally, the S-N and S-O bond lengths are reported as 1.6866 Å and 1.426 Å, respectively. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



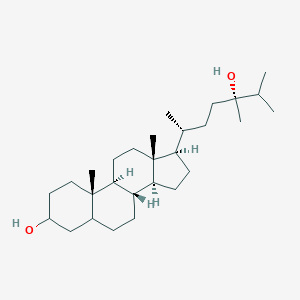

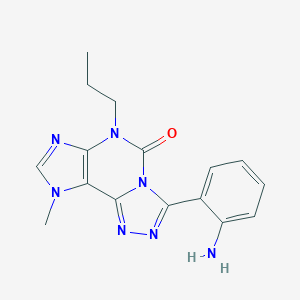
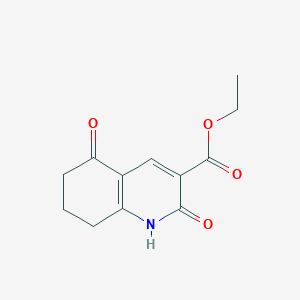
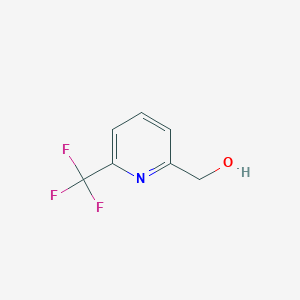
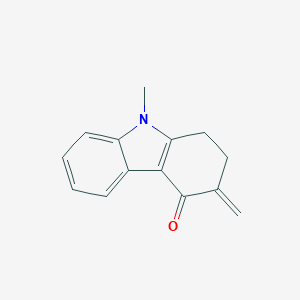
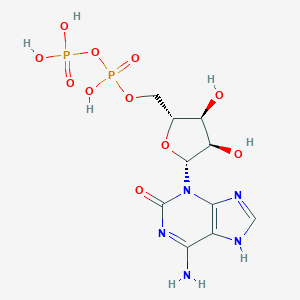
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
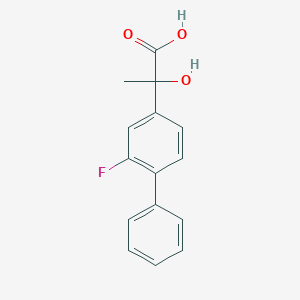
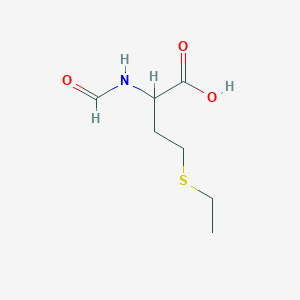
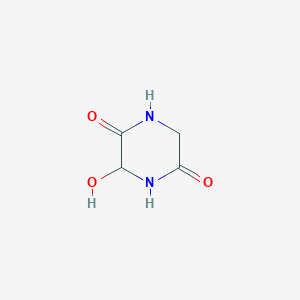
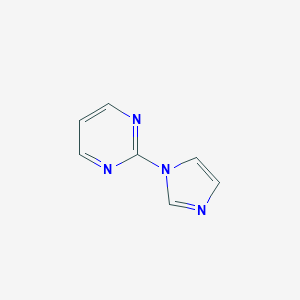

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)